

Cochlioquinone A diacylglycerol kinase inhibition assay

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cochlioquinone A

CAS No.: 32450-25-2

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Introduction to Cochlioquinone A and DGK Inhibition

Cochlioquinone A is a natural product first isolated from the fungus *Drechslera sacchari* (previously *Cochliobolus miyabeanus*) [1] [2]. It belongs to a class of meroterpenoids featuring a core 6/6/6/6 tetracyclic ring system [2]. This compound has gained research interest due to its specific inhibition of diacylglycerol kinase (DGK), an enzyme that plays a pivotal role in cellular signaling by converting diacylglycerol (DAG) into phosphatidic acid (PA) [1] [3]. By inhibiting DGK, **Cochlioquinone A** disrupts the balance between these two important lipid signaling molecules, effectively serving as a switch that modulates downstream cellular processes [1] [3].

Biological Significance of DGK Inhibition

DGK inhibition has significant biological consequences, as both DAG and PA function as bioactive lipid signaling molecules with distinct cellular targets [3]. The reduction of phosphatidic acid in T-cell lymphoma by **Cochlioquinone A**, with a half-maximal concentration of 3 μM , simultaneously augments the phosphorylation of an 80 kDa protein, a known substrate of protein kinase C [1]. This demonstrates the compound's potential to influence critical signaling pathways involved in cell growth, differentiation, and immune responses [4]. Recent research has also explored DGK inhibitors like BMS-496 for their potential to enhance anticancer effects in combination with PD-1 checkpoint therapy [3].

Mechanism of Action and Kinetic Profile

Cochlioquinone A specifically inhibits diacylglycerol kinase activity with a K_i value of $3.1 \mu\text{M}$ [1]. Kinetic studies have revealed its unique mechanism of action.

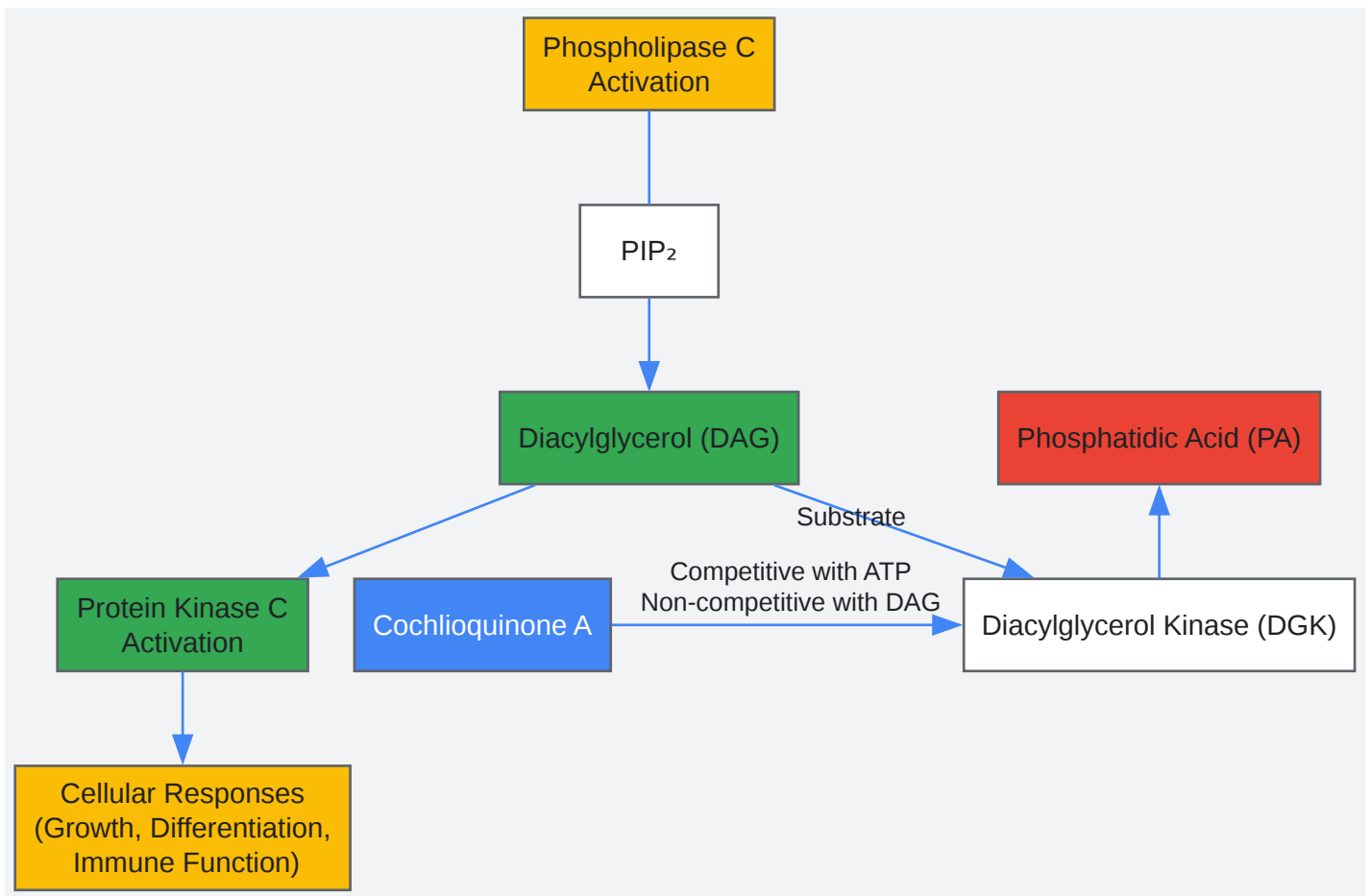
Specificity and Selectivity

A key characteristic of **Cochlioquinone A** is its remarkable specificity. The compound does not inhibit protein kinase C, epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C, indicating selective targeting of DGK [1]. Santa Cruz Biotechnology describes it as a "diacylglycerol kinase modulator" that engages in specific molecular interactions influencing lipid metabolism [4].

Table 1: Kinetic Parameters of **Cochlioquinone A** Inhibition

Parameter	Value	Experimental Context
Inhibition Constant (K_i)	$3.1 \mu\text{M}$	Diacylglycerol kinase inhibition [1]
Half-Maximal Concentration	$3 \mu\text{M}$	Reduction of phosphatidic acid in T-cell lymphoma [1]
ATP Competition	Competitive	Kinetics show competition with ATP [1]
Diacylglycerol Competition	Non-competitive	Kinetics show non-competitive inhibition with diacylglycerol [1]

The following diagram illustrates the mechanism of **Cochlioquinone A** in the context of DGK signaling:



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Diagram Title: **Cochlioquinone A** Inhibition of DGK Signaling

Experimental Protocols

Protocol 1: In Vitro DGK Inhibition Assay

This protocol assesses the direct inhibitory effect of **Cochlioquinone A** on DGK enzyme activity, adapted from the foundational study [1].

Materials and Reagents

- **DGK Enzyme Source:** Purified diacylglycerol kinase from rat brain or recombinant human DGK isoforms

- **Cochlioquinone A:** 10 mM stock solution in DMSO (store at -20°C protected from light)
- **Substrate Solution:** 1.5 mg/mL Diacylglycerol (sonicated in 20 mM CHAPS)
- **Reaction Buffer:** 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EGTA, 10 mM MgCl₂, 1 mM DTT
- **ATP Solution:** 10 mM ATP containing [γ -³²P]ATP (0.5-1.0 μ Ci/tube)
- **Stop Solution:** 1% (v/v) Perchloric Acid
- **Extraction Solvent:** Chloroform:MeOH (1:2, v/v)

Experimental Procedure

- **Prepare Reaction Mixtures** in 1.5 mL microcentrifuge tubes on ice:
 - 50 μ L Reaction Buffer
 - 10 μ L Substrate Solution (final DAG concentration: 250 μ g/mL)
 - 10 μ L DGK enzyme (diluted in reaction buffer)
 - 5 μ L **Cochlioquinone A** (various concentrations from 0.1-100 μ M) or vehicle control
- **Pre-incubate** mixtures for 5 minutes at 25°C.
- **Initiate reaction** by adding 25 μ L ATP Solution (final ATP concentration: 2.5 mM).
- **Incubate** for 10 minutes at 30°C with gentle shaking.
- **Stop reaction** by adding 100 μ L Ice-cold Stop Solution.
- **Extract lipids** by adding:
 - 500 μ L Chloroform
 - 500 μ L Methanol
 - 250 μ L 1% Perchloric Acid
 - Vortex vigorously for 1 minute and centrifuge at 12,000 \times g for 5 minutes
- **Collect organic phase** and measure [³²P]Phosphatidic Acid formation by liquid scintillation counting.

Data Analysis

Calculate DGK activity as nmol PA formed/min/mg protein. Determine IC₅₀ values by fitting inhibition data to a sigmoidal dose-response curve using nonlinear regression. For Ki determination, perform assays with varying ATP concentrations (0.1-5 mM) and analyze using Lineweaver-Burk or Dixon plots.

Protocol 2: Cellular DGK Inhibition Assay

This protocol evaluates **Cochlioquinone A**'s effect on cellular phosphatidic acid levels, based on the method described in [1] using T-cell lymphoma cells.

Materials and Reagents

- **Cells:** T-cell lymphoma line (e.g., EL4) or other relevant cell type
- **Cell Culture Medium:** RPMI-1640 with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin
- **Cochlioquinone A:** 10 mM stock in DMSO
- **Stimulation Agent:** Phorbol myristate acetate (PMA, 0.1 µg/mL)
- **Lipid Extraction Solvent:** Chloroform:MeOH (2:1, v/v)
- **TLC Plates:** Silica gel 60 F₂₅₄
- **PA Standard:** 1 mg/mL Phosphatidic Acid in chloroform
- **Detection Reagent:** Copper acetate reagent (3% in 8% phosphoric acid)

Experimental Procedure

- **Culture Cells** in complete medium at 37°C, 5% CO₂ to 70-80% confluence.
- **Seed cells** in 6-well plates at 1×10^6 cells/well and incubate overnight.
- **Pre-treat cells** with **Cochlioquinone A** (0.1-30 µM) or vehicle control for 60 minutes.
- **Stimulate cells** with PMA (0.1 µg/mL) for 15 minutes to activate DGK pathway.
- **Wash cells** with ice-cold PBS and scrape into 1 mL PBS.
- **Extract lipids** using modified Bligh-Dyer method:
 - Add 3.75 mL Chloroform:MeOH (1:2) to cell pellet
 - Vortex and incubate 30 minutes on ice
 - Add 1.25 mL Chloroform and 1.25 mL H₂O
 - Vortex and centrifuge at $2,000 \times g$ for 10 minutes
- **Collect organic phase** and dry under nitrogen stream.
- **Resuspend lipids** in 50 µL chloroform and spot on TLC plate alongside PA standard.
- **Develop TLC** in chloroform:methanol:acetic acid (65:15:5, v/v/v).

- **Visualize PA** by charring with copper acetate reagent at 150°C for 10 minutes.
- **Quantify PA** by densitometry compared to standard curve.

Data Analysis

Express PA levels as percentage of control. Determine half-maximal effective concentration (EC₅₀) using nonlinear regression of dose-response data.

Table 2: Key Experimental Findings with **Cochlioquinone A**

Experimental System	Measured Effect	Concentration Range	Key Findings
In Vitro DGK Assay	Enzyme inhibition	0.1-100 µM	Ki = 3.1 µM; competitive with ATP, non-competitive with DAG [1]
T-cell Lymphoma Cells	PA reduction	0.3-30 µM	Half-maximal concentration = 3 µM; increased phosphorylation of 80 kDa PKC substrate [1]
Comparative Studies	Specificity profiling	Up to 100 µM	No inhibition of protein kinase C, tyrosine kinase, or phospholipase C [1]
Cochlioquinone Derivatives	Structural activity	N/A	Over 80 analogues identified with varied biological activities [2]

Research Applications and Considerations

Key Research Applications

Cochlioquinone A serves as a valuable pharmacological tool for several research applications:

- **DGK Pathway Elucidation:** Probe the role of DGK in cellular signaling cascades by specifically modulating its activity [1] [4].

- **Immunology Research:** Study T-cell activation and function, given DGK's role in immune responses and recent findings on DGK inhibitors enhancing antitumor immunity [3].
- **Cancer Biology:** Investigate lipid signaling in cancer progression, particularly in glioblastoma where DGKB mediates radioresistance [5].
- **Neuroscience Research:** Explore neurite outgrowth mechanisms, as DGK β has been shown to induce neurite and branch formation [5].

Experimental Considerations

- **Solubility and Storage:** Prepare fresh **Cochlioquinone A** solutions in DMSO and protect from light due to potential photosensitivity [4].
- **Specificity Controls:** Include appropriate controls to verify that observed effects are specifically due to DGK inhibition rather than off-target effects.
- **Isoform Selectivity:** Consider that **Cochlioquinone A** may have varying potency against different DGK isoforms, though specific isoform selectivity data is limited.
- **Cellular Permeability:** The compound effectively penetrates cells as demonstrated by its cellular activity, but optimization of treatment conditions may be necessary for different cell types.

Conclusion

Cochlioquinone A represents a specific and well-characterized inhibitor of diacylglycerol kinase with a clearly defined kinetic profile and established cellular activity. The protocols provided enable researchers to comprehensively evaluate its DGK inhibitory activity in both biochemical and cellular contexts. As research advances, **Cochlioquinone A** and its derivatives continue to offer valuable insights into lipid signaling pathways and their therapeutic potential in various disease contexts.

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References

1. , an Cochlioquinone of A inhibitor diacylglycerol kinase [pubmed.ncbi.nlm.nih.gov]
2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, ... [mdpi.com]
3. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
4. DGK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
5. diacylglycerol kinase beta [Homo sapiens (human)] - Gene - NCBI DGKB [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Cochlioquinone A diacylglycerol kinase inhibition assay].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b569421#cochlioquinone-a-diacylglycerol-kinase-inhibition-assay>]

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